イソエシン Ib

概要

説明

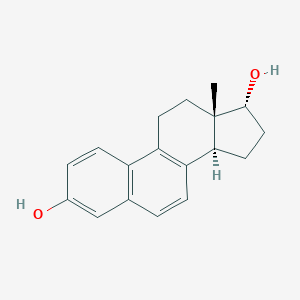

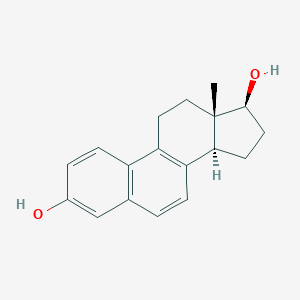

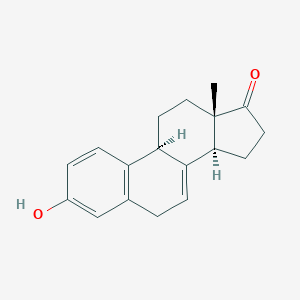

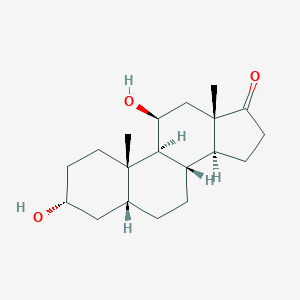

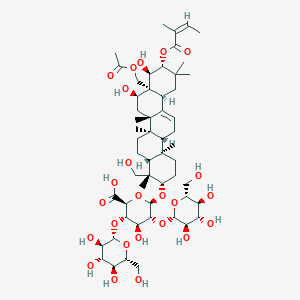

Isoescin IB is a naturally occurring triterpenoid saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum). It is an isomer of Escin IB, and both compounds are the chief active ingredients in escin, which is known for its anti-inflammatory, anti-edematous, and vasoprotective properties .

科学的研究の応用

Isoescin IB has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the structure-activity relationship of saponins. In biology, it is used to investigate its effects on cell proliferation and apoptosis. In medicine, Isoescin IB is studied for its potential anti-cancer properties, particularly in compositions with other approved drugs to enhance their efficacy . Additionally, it is used in the pharmaceutical industry for developing treatments for chronic venous insufficiency and other vascular conditions .

Safety and Hazards

Isoescin Ib is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . In case of contact with skin, wash off with soap and plenty of water . In case of contact with eyes, flush eyes with water as a precaution .

将来の方向性

Escin, which contains isoescin Ib as an active ingredient, has a broad therapeutic scope . In the last two decades, novel activities of escin relevant to cancer treatment have been reported . Recent studies demonstrated escin’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects . This suggests potential future directions of research involving isoescin Ib for medical and pharmaceutical applications as well as for basic research .

生化学分析

Biochemical Properties

Isoescin Ib plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it was shown that Isoescin Ib and Escin Ib, after intake, were converted into Escin Ia and Isoescin Ia, respectively . This suggests that Isoescin Ib interacts with enzymes that facilitate this conversion.

Cellular Effects

Isoescin Ib has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, recent studies demonstrated Isoescin Ib’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects .

Molecular Mechanism

The molecular mechanism of Isoescin Ib involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Isoescin Ib vary with different dosages in animal models . The absorption of Isoescin Ib was very poor, with the oral bioavailability (F) values of <2% observed for both compounds .

Metabolic Pathways

Isoescin Ib is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

準備方法

Isoescin IB can be extracted from the seeds of Aesculus chinensis Bunge using accelerated solvent extraction (ASE) followed by high-performance liquid chromatography (HPLC) and electrospray-time of flight mass spectrometry (ESI-TOF/MS). The optimized procedure employs 70% methanol as the extraction solvent, 120°C extraction temperature, 7 minutes of static extraction time, and 60% flush volume . Another method involves ultrasonic extraction with 70% methanol at 80°C for 4 hours .

化学反応の分析

Isoescin IB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

作用機序

The mechanism of action of Isoescin IB involves multiple pathways. It exerts its effects by inducing apoptosis, reducing cell proliferation, and inhibiting metastasis. Isoescin IB targets various molecular pathways, including the caspase pathway, which is involved in the regulation of apoptosis . It also affects the expression of platelet endothelial cell-adhesion molecule-1 (PECAM-1), which plays a role in maintaining vascular integrity .

類似化合物との比較

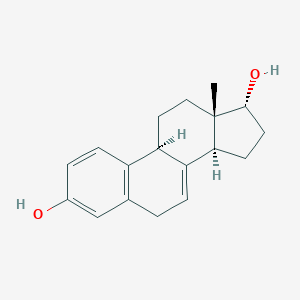

Isoescin IB is similar to other saponins found in horse chestnut seeds, such as Escin IB, Escin Ia, and Isoescin Ia. Isoescin IB exhibits stronger pharmacological activity compared to its isomers . The unique structural features of Isoescin IB contribute to its higher bioactivity and therapeutic potential .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSIWGSGLDDTHJ-OXPBSUTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1131.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219944-46-4 | |

| Record name | Isoescin IB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOESCIN IB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63505RAS3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the chemical structure of isoescin Ib and how does this relate to other similar compounds?

A1: Isoescin Ib belongs to a group of isomeric saponins found in the seeds of the Aesculus genus (horse chestnut) [, , ]. These saponins share a common aglycone core, protoaescigenin, but differ in the type, number, and linkage of sugar moieties attached to this core. While the exact structural elucidation of isoescin Ib is not provided in these specific papers, its close relationship to escin Ia, escin Ib, and isoescin Ia suggests a similar triterpene saponin structure with variations in the sugar chains and their linkages [, ]. Further research focusing on spectroscopic analysis, including NMR and mass spectrometry, would be needed to fully define its structure.

Q2: How can I efficiently isolate and purify isoescin Ib from natural sources?

A2: Preparative high-performance liquid chromatography (Pre-HPLC) has been successfully employed for the isolation and purification of isoescin Ib from the seeds of Aesculus chinensis []. This method utilizes a gradient mobile phase system composed of methanol, water, and acetic acid to separate isoescin Ib from other closely related saponins, achieving a purity of over 99% [].

Q3: What analytical techniques are used to identify and quantify isoescin Ib in plant extracts or pharmaceutical formulations?

A3: High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) is a commonly employed method for both qualitative and quantitative analysis of isoescin Ib []. This method offers high sensitivity and reliability for determining isoescin Ib content in complex mixtures. Additionally, thin layer chromatography (TLC) can be used as a complementary technique for positive confirmation of isoescin Ib presence []. Further research employing techniques like high-performance liquid chromatography/ion trap (HPLC-IT) mass spectrometry can provide in-depth characterization of isoescin Ib and related compounds within a mixture [].

Q4: Are there concerns regarding the stability of isoescin Ib during extraction and storage?

A4: Research indicates that the total escin content, which includes isoescin Ib, in horse chestnut seeds decreases significantly upon storage []. Specifically, a reduction of over 30% in the endosperm and over 40% in the skin was observed after two years []. This highlights the importance of proper storage conditions and emphasizes the need for further investigation into the stability of isoescin Ib under various conditions to ensure its efficacy in pharmaceutical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。